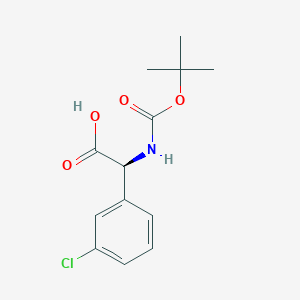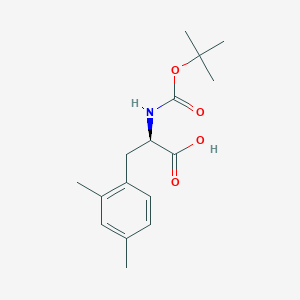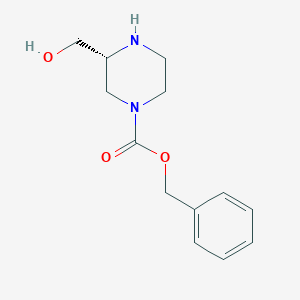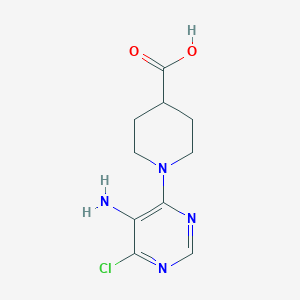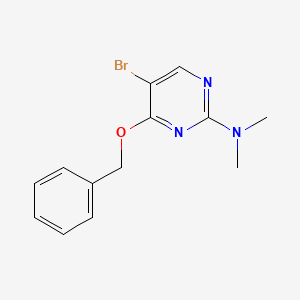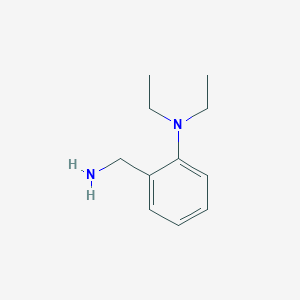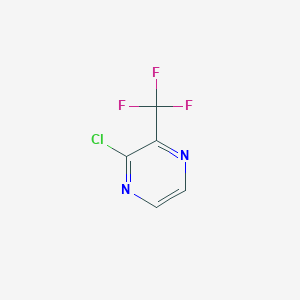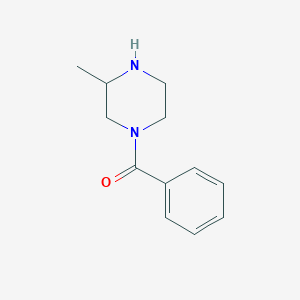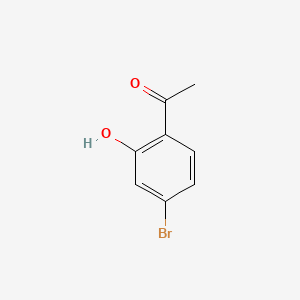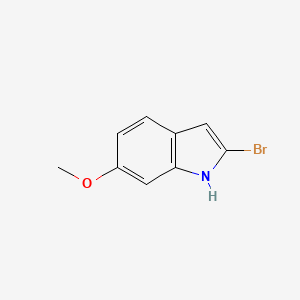
4-(2-Hydroxyethoxy)phenol
概述
描述
4-(2-Hydroxyethoxy)phenol is an organic compound with the molecular formula C8H10O3. It is characterized by the presence of a phenol group substituted with a hydroxyethoxy group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
作用机制
Target of Action
4-(2-Hydroxyethoxy)phenol, also known as 4-Hydroxyphenethyl alcohol , is a phenolic compoundPhenolic compounds are known to interact with various proteins and enzymes in biological systems, affecting their function and activity .
Mode of Action
The mode of action of this compound involves the formation of hydrogen bonds. The compound contains a hydroxyethyl group and a phenol group, both of which can form hydrogen bonds . The crystal structure of the compound displays two different types of strong hydrogen bonds. The first is between an alcohol O—H and another alcohol O atom, and the second between an alcohol O—H group and an ether O atom. Additional weak hydrogen bonds between C—H groups and ether O atoms stabilize the structure .
Biochemical Pathways
They are involved in the biosynthesis of phenylpropanoids, anthocyanins, alkaloids, coumarins, terpenes, tannins, glucosinolates, flavonoids, and isoflavonoids .
Result of Action
Phenolic compounds are known to exert various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its solubility and reactivity . Additionally, temperature and light conditions can affect the stability of the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)phenol typically involves the reaction of catechol with ethylene glycol. One common method uses praseodymium-loaded SAPO molecular sieves as a catalyst . The reaction conditions generally include moderate temperatures and controlled pH levels to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
化学反应分析
Types of Reactions
4-(2-Hydroxyethoxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives. These products have significant applications in the synthesis of biologically active materials and polymers .
科学研究应用
4-(2-Hydroxyethoxy)phenol has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
2-(2-Hydroxyethoxy)phenol: Similar in structure but differs in the position of the hydroxyethoxy group.
4-Hydroxyphenol: Lacks the hydroxyethoxy group, resulting in different chemical properties and reactivity.
4-Methoxyphenol: Contains a methoxy group instead of a hydroxyethoxy group, leading to variations in its applications and reactivity.
Uniqueness
4-(2-Hydroxyethoxy)phenol is unique due to the presence of both a phenolic hydroxyl group and a hydroxyethoxy group. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable in various scientific and industrial applications .
属性
IUPAC Name |
4-(2-hydroxyethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKWXRUINJHOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431431 | |
| Record name | 4-(2-hydroxyethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13427-53-7 | |
| Record name | 4-(2-hydroxyethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-hydroxyethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the crystal structure of 4-(2-Hydroxyethoxy)phenol?
A1: The crystal structure of this compound reveals a unique characteristic: its asymmetric unit contains four distinct molecules. These molecules differ in the spatial arrangement of their hydroxyethyl groups, specifically the O—C—C—O torsion angles []. This variation highlights the conformational flexibility of the molecule. Furthermore, the crystal structure exhibits two types of strong hydrogen bonds: one between alcohol groups (O—H to O) and another between an alcohol O—H and an ether O atom []. These interactions contribute significantly to the stability of the crystal lattice.
Q2: Has this compound been found in nature, and if so, from what sources?
A2: Yes, this compound has been isolated from the fermentation culture of the Gram-negative bacterium Burkholderia cenocepacia []. This discovery marks the first reported instance of this compound being found in a natural source [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
